molecular formula C11H8BrNO3 B1414359 Methyl 3-bromo-4-cyano-5-formylphenylacetate CAS No. 1806063-12-6

Methyl 3-bromo-4-cyano-5-formylphenylacetate

Cat. No.: B1414359
CAS No.: 1806063-12-6
M. Wt: 282.09 g/mol
InChI Key: ACGBVVFEVJFIHB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-5-formylphenylacetate is a chemical compound that falls under the class of aromatic esters. It is characterized by the presence of a bromine atom, a cyanide group, and a formyl functional group attached to a phenyl ring. This compound has several applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-cyano-5-formylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-4-cyano-5-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-cyano-5-formylphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of 3-amino-4-cyano-5-formylphenylacetate or 3-thio-4-cyano-5-formylphenylacetate.

    Reduction: Formation of methyl 3-bromo-4-cyano-5-hydroxyphenylacetate.

    Oxidation: Formation of methyl 3-bromo-4-cyano-5-carboxyphenylacetate.

Scientific Research Applications

Methyl 3-bromo-4-cyano-5-formylphenylacetate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.

    Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyano-5-formylphenylacetate involves its interaction with various molecular targets. The bromine atom and the formyl group can participate in electrophilic and nucleophilic reactions, respectively, making the compound versatile in chemical transformations. The cyanide group can also engage in coordination chemistry with metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

  • Methyl 3-bromo-4-cyano-5-hydroxyphenylacetate
  • Methyl 3-bromo-4-cyano-5-carboxyphenylacetate
  • Methyl 3-amino-4-cyano-5-formylphenylacetate

Comparison: Methyl 3-bromo-4-cyano-5-formylphenylacetate is unique due to the presence of the formyl group, which imparts specific reactivity patterns not observed in its analogs. For instance, the formyl group allows for oxidation to carboxylic acids or reduction to alcohols, providing a versatile platform for further chemical modifications. In contrast, compounds with hydroxyl or carboxyl groups may exhibit different reactivity and stability profiles.

Properties

IUPAC Name

methyl 2-(3-bromo-4-cyano-5-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-8(6-14)9(5-13)10(12)3-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGBVVFEVJFIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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